ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an adamantane moiety, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane moiety is introduced through an amide bond formation, while the thiazole ring is constructed via cyclization reactions. The phenyl group is usually incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenyl group can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the amide bond may produce amines.
Scientific Research Applications
Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the thiazole ring and phenyl group contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate: Similar structure but with a benzothiazole ring.
Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate: Contains a thiadiazole ring and a benzoate group.
1-amino-3,5-dimethyl adamantane: Lacks the thiazole and phenyl groups but shares the adamantane moiety.
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-2-28-20(26)19-18(17-6-4-3-5-7-17)24-22(29-19)25-21(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h3-7,14-16H,2,8-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPLRMTUOBOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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